molecular formula C13H13NO3 B1391969 Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate CAS No. 1187170-24-6

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate

Cat. No.: B1391969
CAS No.: 1187170-24-6
M. Wt: 231.25 g/mol
InChI Key: KMKNEXVFJQBPCB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is a chemical compound belonging to the class of furan derivatives. It features a pyridyl group attached to a furan ring, which is further esterified with an ethyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Furan Synthesis: The synthesis of this compound typically begins with the formation of the furan ring. This can be achieved through the cyclization of 1,4-diketones or 1,4-diol-2-ynes under acidic conditions.

  • Pyridyl Group Introduction: The pyridyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated furan compound.

  • Esterification: The final step involves esterification, where the hydroxyl group of the furan ring is converted to an ethyl ester using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the furan ring to a dihydrofuran derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridyl group, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, and ketones.

  • Reduction Products: Dihydrofuran derivatives.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of furan derivatives with biological macromolecules.

  • Industry: this compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Ethyl 5-(2-Methyl-3-pyridyl)-2-furoate: A structural isomer with the methyl group on the pyridyl ring in a different position.

  • Ethyl 5-(3-Methyl-2-thienyl)-2-furoate: A similar compound where the pyridyl group is replaced with a thienyl group.

Uniqueness: Ethyl 5-(3-Methyl-2-pyridyl)-2-furoate is unique due to its specific arrangement of the pyridyl and furan groups, which can influence its reactivity and biological activity. This structural uniqueness allows it to be used in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 5-(3-methylpyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKNEXVFJQBPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235163
Record name Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-24-6
Record name Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-methyl-2-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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